

An In-depth Technical Guide to 1,3-Diaminopentane (CAS: 589-37-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Diaminopentane**

Cat. No.: **B1584249**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopentane (CAS number 589-37-7), also known as 1,3-pentanediamine, is a colorless liquid organic compound. As a member of the diamine class, it possesses two primary amine groups, which contribute to its chemical reactivity and make it a valuable building block in various chemical syntheses. This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral data, and safety information, tailored for a technical audience in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of **1,3-Diaminopentane** are summarized in the table below, providing a ready reference for experimental planning and safety assessments.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₄ N ₂	[1][2]
Molecular Weight	102.18 g/mol	[1][2]
Appearance	Colorless to almost colorless clear liquid	[2][3]
Odor	Slight	[4]
Density	0.855 g/mL at 25 °C	[3][5]
Melting Point	-121 °C	[3][5]
Boiling Point	164 °C	[3][5]
Flash Point	138 °F (59 °C)	[3]
Vapor Pressure	2.22 mmHg at 25°C	[3]
Refractive Index	n _{20/D} 1.452	[3][5]
pKa	10.45 ± 0.35 (Predicted)	[3]
Solubility	Soluble in water and many polar organic solvents.	

Synthesis

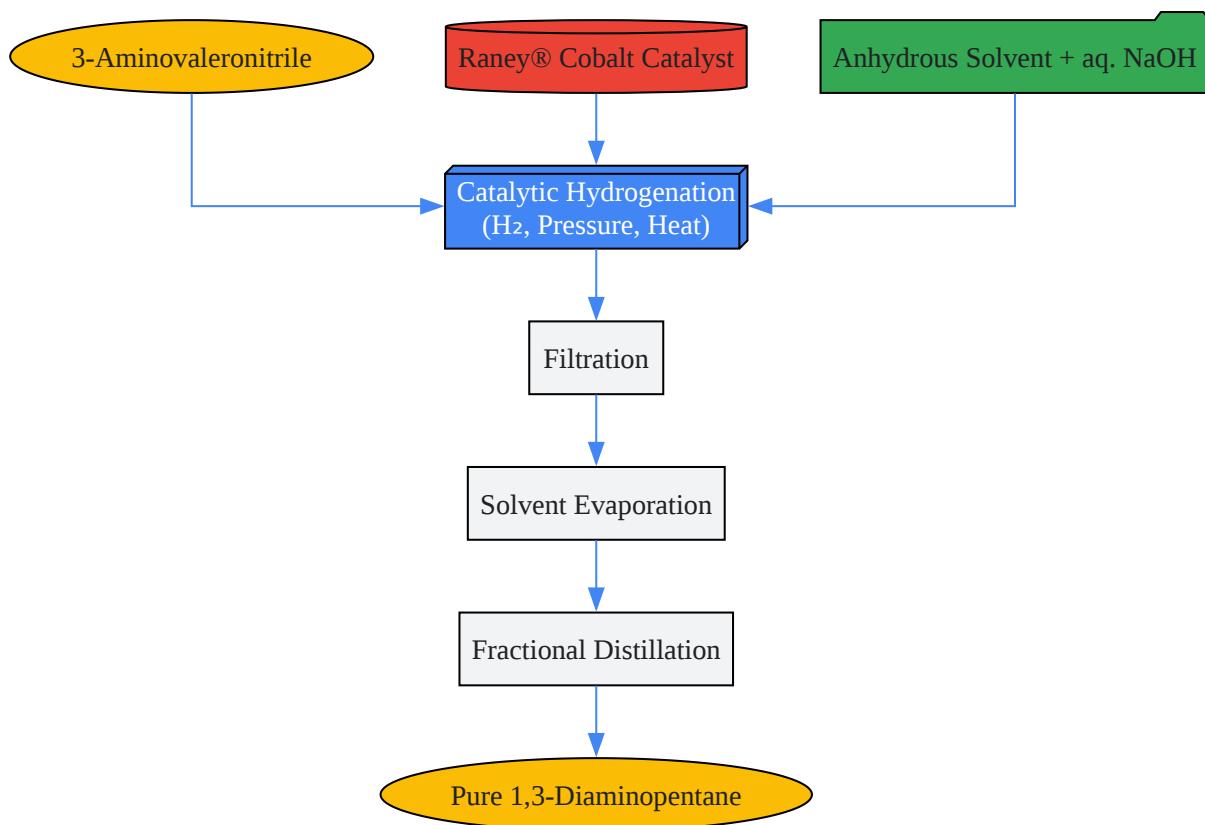
While specific laboratory-scale experimental protocols for the synthesis of **1,3-Diaminopentane** are not extensively detailed in publicly available literature, an industrial-scale process involves the catalytic hydrogenation of 3-aminovaleronitrile.[\[6\]](#) This process provides a viable route to obtaining **1,3-Diaminopentane**.

Conceptual Experimental Protocol: Catalytic Hydrogenation of 3-Aminovaleronitrile

This protocol is a conceptual adaptation of the industrial process described in the patent literature for laboratory-scale synthesis.[\[6\]](#)

Materials:

- 3-Aminovaleronitrile
- Raney® cobalt catalyst (promoted with chromium, nickel, molybdenum, iron, or manganese) [6]
- Aqueous sodium hydroxide solution
- Anhydrous solvent (e.g., dioxane, tetrahydrofuran, or an alcohol like methanol or isopropanol)
- Hydrogen gas
- Standard hydrogenation apparatus (e.g., Parr hydrogenator)
- Inert gas (e.g., nitrogen or argon)
- Standard laboratory glassware for reaction setup, workup, and purification
- Filtration apparatus
- Rotary evaporator
- Distillation apparatus


Methodology:

- Catalyst Preparation and Reactor Setup: In a high-pressure reactor vessel, the Raney® cobalt catalyst is introduced under an inert atmosphere to prevent deactivation.
- Charging the Reactor: A solution of 3-aminovaleronitrile in a suitable anhydrous solvent is prepared. To this solution, an aqueous solution of sodium hydroxide is added. This mixture is then transferred to the hydrogenation reactor containing the catalyst. The presence of an alkali metal hydroxide is reported to enhance the selectivity towards **1,3-diaminopentane**.[6]
- Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any residual air. The vessel is then pressurized with hydrogen to the desired pressure and heated to the reaction temperature. The reaction mixture is agitated vigorously to ensure efficient mixing and contact between the reactants, catalyst, and hydrogen gas. The progress

of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots from the reaction mixture.

- **Work-up and Isolation:** Upon completion of the reaction, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.
- **Purification:** The crude **1,3-diaminopentane** is purified by fractional distillation under reduced pressure to obtain the final product as a colorless liquid.

Logical Workflow for the Synthesis of **1,3-Diaminopentane**:

[Click to download full resolution via product page](#)

A conceptual workflow for the synthesis of **1,3-diaminopentane**.

Spectral Data

The following tables summarize the available spectral data for **1,3-Diaminopentane**, which are crucial for its identification and characterization.

1H NMR Spectral Data

Peak	Chemical Shift (ppm)	Multiplicity	Assignment
A	2.796	m	CH ₂ -N (alpha to N)
B	2.726	m	CH ₂ -N (alpha to N)
C	2.079	m	CH-N (gamma to other N)
D	1.45	m	CH ₂ (beta to N)
E	1.38	m	CH ₂ (beta to N)
F	1.30	m	CH ₂ (beta to N)
G	1.3	m	NH ₂
J	0.924	t	CH ₃

Note: Assignments are based on typical chemical shifts and may require further 2D NMR analysis for definitive confirmation.

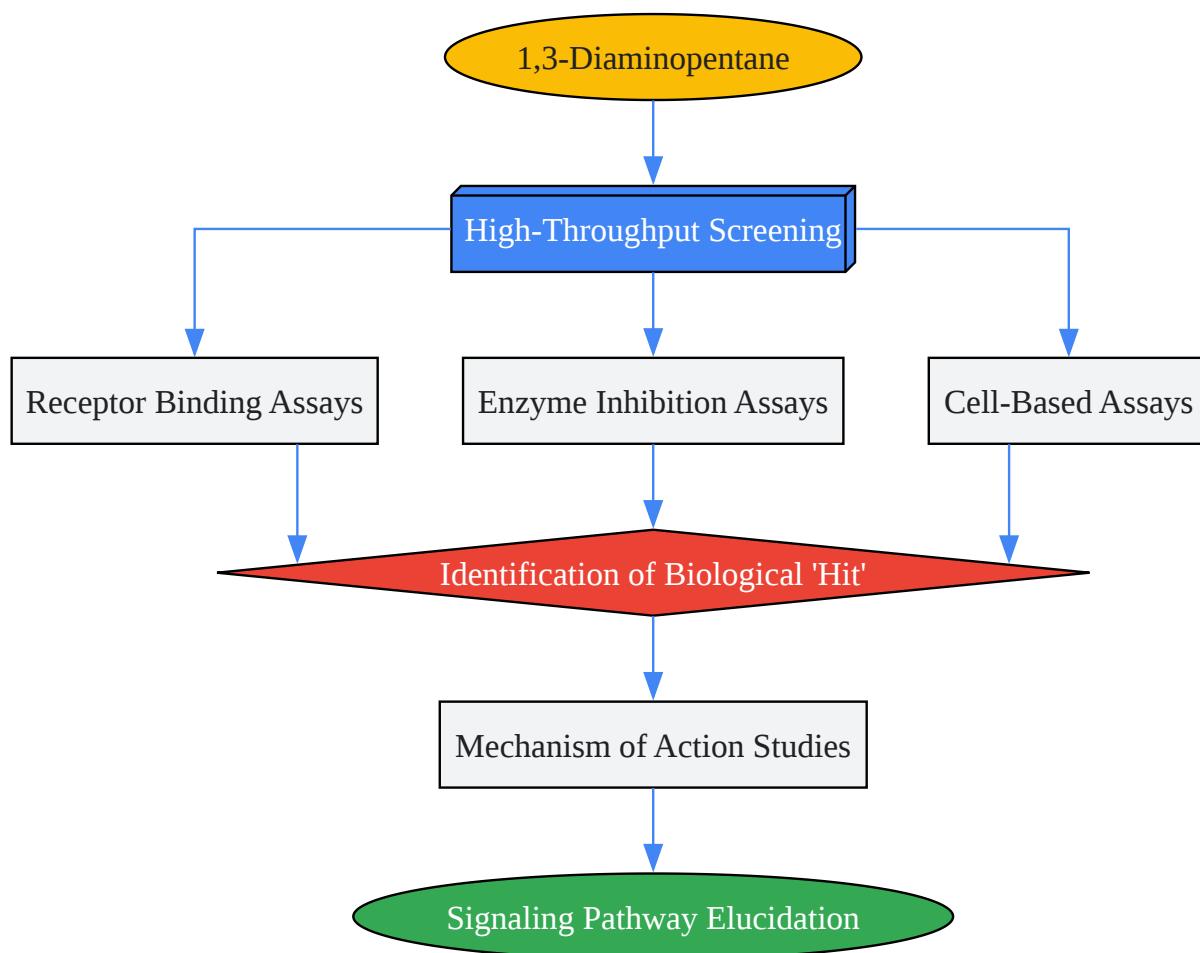
Data from ChemicalBook.

13C NMR Spectral Data

Detailed, publicly available assigned ¹³C NMR data for **1,3-Diaminopentane** is limited. Researchers should perform their own analysis for confirmation.

IR and Mass Spectral Data

While references to IR and Mass Spectra exist, high-quality, publicly accessible spectra for detailed analysis are not readily available. It is recommended that researchers acquire these spectra on their own samples for verification.


Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable absence of specific studies in the peer-reviewed scientific literature detailing the biological activity, pharmacological effects, or associated signaling pathways of **1,3-Diaminopentane**. While diamines, in general, play various roles in biological systems, and some are known to interact with receptors and enzymes, no such data has been published specifically for **1,3-diaminopentane**.

Given its structural similarity to other biologically active diamines, it could be a candidate for investigation in areas such as:

- Receptor binding studies: Particularly for receptors that recognize polyamines.
- Enzyme inhibition assays: To screen against enzymes involved in polyamine metabolism or other relevant pathways.
- Antimicrobial activity screening: As many polyamine analogues exhibit antimicrobial properties.

Logical Flow for Investigating Potential Biological Activity:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 1,3-Diaminopentane | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]

- 4. 1,3-Pantanediamine - Hazardous Agents | Haz-Map [haz-map.com]
- 5. 1,3-DIAMINOPENTANE | 589-37-7 [chemicalbook.com]
- 6. CN100430367C - Preparation of 1,3-Diaminopentane by Hydrogenation of 3-Aminovaleronitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Diaminopentane (CAS: 589-37-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584249#1-3-diaminopentane-cas-number-589-37-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com